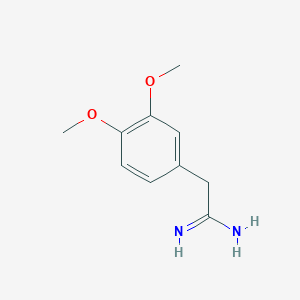

(Diethylamino)(oxo)acetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to diethylamino acetic acid derivatives has been explored in the context of pharmaceutical applications. For instance, the synthesis of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of the anti-inflammatory agent etodolac, has been successfully achieved. This compound exhibits significant biological activity, with an effective dose (ED50) of 3 mg/kg in a rat curative adjuvant arthritis assay and an IC50 of 50 nM for inhibiting prostaglandin production in cultured chondrocytes . This suggests that the synthetic pathways utilized for such diethylamino acetic acid derivatives can yield compounds with potent biological activities.

Molecular Structure Analysis

While the specific molecular structure of (Diethylamino)(oxo)acetic acid is not directly discussed in the provided papers, the structure of related compounds can offer insights. The molecular structure of the synthesized compounds, such as the 4,6-diethyl derivative mentioned, likely features a diethylamino group attached to an acetic acid framework, which is a commonality in this class of compounds. The presence of this functional group is crucial for the biological activity of these molecules, as it may interact with biological targets such as enzymes involved in prostaglandin production .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of diethylamino acetic acid derivatives are not explicitly detailed in the provided papers. However, it can be inferred that the reactions to synthesize such compounds would involve the formation of ester and amide bonds, as these are typical in the production of acetic acid derivatives. The biological evaluation of these compounds, such as the antitussive properties of the diethylaminoethoxyethyl ester of diethylphenylacetic acid (Oxeladin), indicates that the chemical reactions used in their synthesis are effective in producing biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Diethylamino)(oxo)acetic acid derivatives are crucial for their biological function and pharmacokinetics. Although the specific properties of (Diethylamino)(oxo)acetic acid are not described, the properties of similar compounds, such as solubility, stability, and reactivity, would be important for their efficacy as pharmaceutical agents. For example, the potency of the antitussive agent Oxeladin suggests that its physical and chemical properties are favorable for its function as a cough suppressant .

Wissenschaftliche Forschungsanwendungen

Anesthetic Properties :

- (Diethylamino)(oxo)acetic acid derivatives have been studied for their local anesthetic activity. Some derivatives, such as β-diethylaminobutyric acid anilide and β-diethylamino-butyric acid-p-phenetidide, show potential as long-acting anesthetics with low toxicity for nerve block anesthesia (Hofstetter & Smith, 1953).

Chemical Synthesis and Derivatives :

- Research has explored the use of (Diethylamino)(oxo)acetic acid derivatives in chemical synthesis. For instance, in the synthesis of a series of α-ketoamide derivatives, these compounds were synthesized via the ring opening of N-acylisatin and coupled to different amino acid esters, demonstrating the utility of these compounds in creating complex chemical structures (El‐Faham et al., 2013).

Corrosion Inhibition :

- Certain amino acid derivatives, such as 2-(2-oxo-2-phenothiazin-10-yl)ethylamino)-3-mercaptopropanoic acid (OPEM) and 2-(2-oxo-2-phenothiazin-10-yl)ethylamino)acetic acid (OPEA), have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These inhibitors have shown high efficiency, with over 95% inhibition in certain conditions, demonstrating their potential in industrial applications (Yadav et al., 2014).

Fluorescent Chemosensors :

- (Diethylamino)(oxo)acetic acid derivatives have been utilized in the development of fluorescent chemosensors. These sensors have demonstrated high sensitivity and selectivity, particularly in detecting Pb2+ ions, with potential applications in environmental monitoring and analysis (Meng et al., 2018).

Photovoltaic Industry :

- Research has also investigated the role of acetic acid, a related compound, in the degradation of photovoltaic (PV) modules. Studies have focused on the permeation of acetic acid through photovoltaic backsheets, influencing the durability and performance of PV modules (Oreski et al., 2017).

Pharmacology and Toxicology Studies :

- While specifically focusing on avoiding drug use and dosage, it's worth noting that (Diethylamino)(oxo)acetic acid derivatives, especially in relation to lysergic acid diethylamide (LSD), have been extensively studied in pharmacology and toxicology. These studies have focused on understanding the metabolic pathways and detection methods of LSD and its metabolites in biological samples (Passie et al., 2008).

Biochemistry and Microbiology :

- Acetic acid bacteria, which are capable of oxidizing ethanol to acetic acid, have significant applications in the food industry. These bacteria play a crucial role in the production of vinegar and kombucha, and their systematic, characteristics, and applications have been a subject of research (Gomes et al., 2018).

Eigenschaften

IUPAC Name |

2-(diethylamino)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGDRZCGQSDERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400383 | |

| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Diethylamino)(oxo)acetic acid | |

CAS RN |

55441-26-4 | |

| Record name | 2-(Diethylamino)-2-oxoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55441-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (DIETHYLAMINO)(OXO)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Diethylamino)(oxo)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)

![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)

![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)

![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)